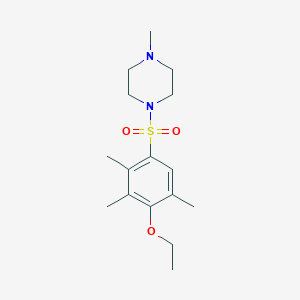
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine, also known as ETP-101, is a compound that has been studied for its potential therapeutic uses in various diseases. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves its ability to target specific signaling pathways and receptors in the body. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In Alzheimer's disease, this compound reduces inflammation and oxidative stress by targeting specific receptors in the brain. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to reduced tumor growth. In Alzheimer's disease, this compound reduces inflammation and oxidative stress in the brain, leading to improved cognitive function. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high yield synthesis method and its ability to target specific signaling pathways and receptors in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine. In cancer, future studies could focus on optimizing the dosage and delivery methods of this compound to improve its efficacy and reduce potential toxicity. In Alzheimer's disease, future studies could focus on the long-term effects of this compound on cognitive function and its potential to slow disease progression. In neuropathic pain, future studies could focus on the development of novel this compound analogs with improved solubility and reduced toxicity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves several steps, starting from the reaction of 4-ethyl-2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-methylpiperazine to obtain this compound in high yield.
Aplicaciones Científicas De Investigación
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, this compound has been studied for its potential to improve cognitive function by reducing inflammation and oxidative stress. In neuropathic pain, this compound has been shown to reduce pain sensitivity by targeting specific receptors in the nervous system.
Propiedades
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-21-16-12(2)11-15(13(3)14(16)4)22(19,20)18-9-7-17(5)8-10-18/h11H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSGGWBUXLPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

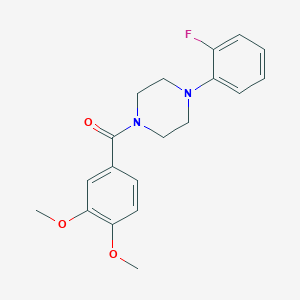
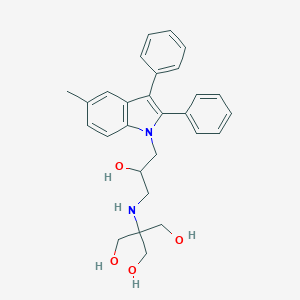
![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

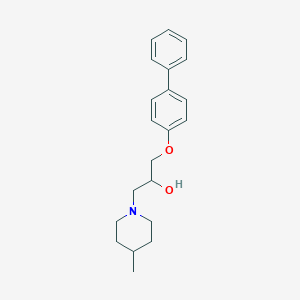
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
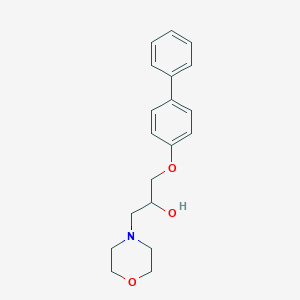
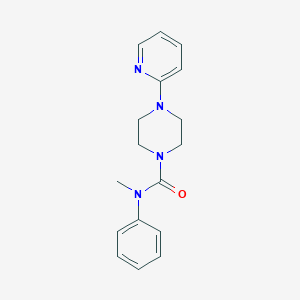
![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)
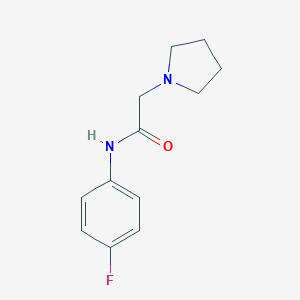
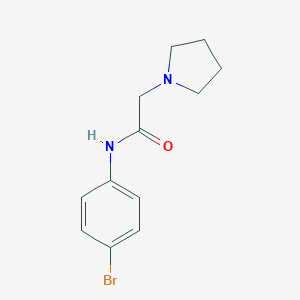

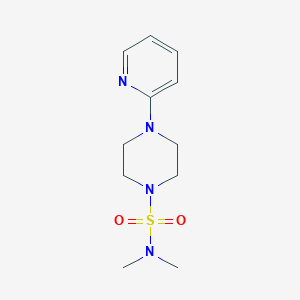
![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)